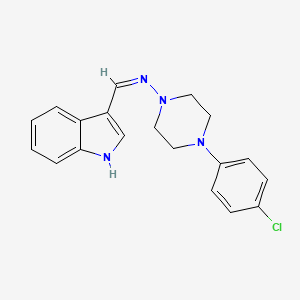![molecular formula C22H33N5O2 B6113481 N-[3-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-6-(4-propyl-1,4-diazepan-1-yl)pyridine-3-carboxamide](/img/structure/B6113481.png)
N-[3-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-6-(4-propyl-1,4-diazepan-1-yl)pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[3-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-6-(4-propyl-1,4-diazepan-1-yl)pyridine-3-carboxamide” is a synthetic organic compound that features a complex structure with multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “N-[3-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-6-(4-propyl-1,4-diazepan-1-yl)pyridine-3-carboxamide” involves several steps:
Formation of the 3,5-dimethyl-1,2-oxazole ring: This can be achieved through the cyclization of an appropriate precursor, such as a β-ketoamide, under acidic or basic conditions.
Alkylation of the oxazole ring: The oxazole ring is then alkylated with a suitable alkyl halide to introduce the propyl group.
Synthesis of the 4-propyl-1,4-diazepane ring: This can be synthesized through the cyclization of a diamine with a suitable dihalide.
Coupling of the diazepane and oxazole derivatives: The two fragments are coupled using a suitable coupling reagent, such as a carbodiimide, to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the oxazole ring.
Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diazepane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Oxidation of the methyl groups can lead to the formation of carboxylic acids.
Reduction: Reduction of the carboxamide group can yield primary amines.
Substitution: Substitution reactions can introduce various functional groups onto the diazepane ring.
Applications De Recherche Scientifique
Chemistry
Synthetic Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology
Biological Probes: The compound can be used as a probe to study biological processes.
Medicine
Drug Development: The compound has potential as a lead compound for the development of new pharmaceuticals.
Industry
Material Science: The compound can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of “N-[3-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-6-(4-propyl-1,4-diazepan-1-yl)pyridine-3-carboxamide” would depend on its specific biological target. Generally, it may interact with proteins or enzymes, modulating their activity. The molecular targets could include receptors, ion channels, or enzymes involved in metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[3-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-6-(4-methyl-1,4-diazepan-1-yl)pyridine-3-carboxamide
- N-[3-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-6-(4-ethyl-1,4-diazepan-1-yl)pyridine-3-carboxamide
Uniqueness
The uniqueness of “N-[3-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-6-(4-propyl-1,4-diazepan-1-yl)pyridine-3-carboxamide” lies in its specific combination of functional groups and ring structures, which may confer unique biological activity and chemical reactivity compared to similar compounds.
Propriétés
IUPAC Name |
N-[3-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-6-(4-propyl-1,4-diazepan-1-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33N5O2/c1-4-11-26-12-6-13-27(15-14-26)21-9-8-19(16-24-21)22(28)23-10-5-7-20-17(2)25-29-18(20)3/h8-9,16H,4-7,10-15H2,1-3H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMFHOYWCXZYLJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCN(CC1)C2=NC=C(C=C2)C(=O)NCCCC3=C(ON=C3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~2~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[4-(1-pyrrolidinylsulfonyl)phenyl]glycinamide](/img/structure/B6113406.png)
![2-[4-{[2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-1-(2-phenylethyl)-2-piperazinyl]ethanol](/img/structure/B6113410.png)


![4-[(E)-[(5-ethyl-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinylidene]methyl]benzene-1,3-diol](/img/structure/B6113436.png)
![N-methyl-4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}-N-(1H-pyrazol-5-ylmethyl)butanamide](/img/structure/B6113444.png)
![1-[4-[[(5-Fluoro-2-methylphenyl)methylamino]methyl]-2-methoxyphenoxy]-3-pyrrolidin-1-ylpropan-2-ol](/img/structure/B6113447.png)
![1-[3-(4-Methoxyanilino)piperidin-1-yl]-3-(4-methylpiperazin-1-yl)propan-1-one](/img/structure/B6113449.png)
![1-[(E)-4-(2-ethoxyphenoxy)but-2-enyl]imidazole;hydrochloride](/img/structure/B6113467.png)
![[3-(3,4-difluoroanilino)piperidin-1-yl]-(1H-indol-5-yl)methanone](/img/structure/B6113469.png)
![5-(2-butyl-1H-imidazol-5-yl)-1-(1-methylpiperidin-4-yl)-4H-imidazo[4,5-c]pyrazole](/img/structure/B6113475.png)
![2-({5-[2-(4-chlorophenyl)cyclopropyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B6113488.png)
![2-AMINO-5-(4-FLUOROPHENYL)-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-4,7-DIONE](/img/structure/B6113499.png)
